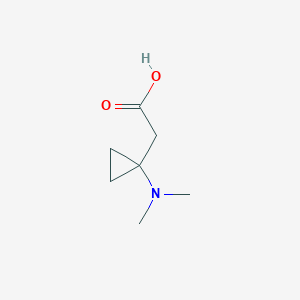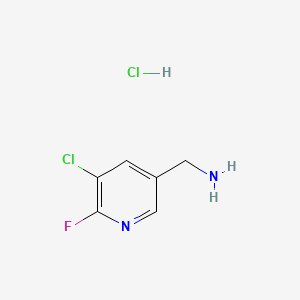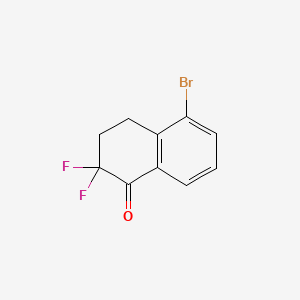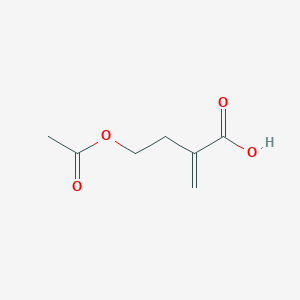
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom, a difluoromethyl group, and two methoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(difluoromethyl)-2,3-dimethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the bromination reaction. The use of tubular reactors for diazotization and subsequent bromination has been reported to improve the stability and yield of the final product .
化学反应分析
Types of Reactions
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include compounds with a methyl group instead of a difluoromethyl group.
科学研究应用
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and difluoromethyl group can enhance its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one: Similar in structure but with a pyridine ring instead of a benzene ring.
5-Bromo-1-(difluoromethyl)-2-methylimidazole: Contains an imidazole ring instead of a benzene ring.
Uniqueness
5-Bromo-1-(difluoromethyl)-2,3-dimethoxybenzene is unique due to the combination of its bromine atom, difluoromethyl group, and two methoxy groups on a benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.
属性
分子式 |
C9H9BrF2O2 |
|---|---|
分子量 |
267.07 g/mol |
IUPAC 名称 |
5-bromo-1-(difluoromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,9H,1-2H3 |
InChI 键 |
DJHZZCUQZFTZAJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)



![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)




